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1-Butene, 3,3-dimethyl-1,1-diphenyl- is an organic compound with the molecular formula and a molecular weight of approximately 236.35 g/mol. This compound features a butene backbone substituted with two phenyl groups and a dimethyl group at the 3 and 3 positions, respectively. The structural uniqueness of this compound allows it to participate in various
The major products formed from these reactions depend on the specific conditions and reagents used, including epoxides and hydrogenated hydrocarbons .
Research into the biological activity of 1-Butene, 3,3-dimethyl-1,1-diphenyl- has shown potential interactions with various biological molecules. The presence of the phenyl groups may enhance its ability to interact with biological targets, making it a subject of interest in medicinal chemistry. Its derivatives are being explored for possible applications in developing new pharmaceuticals with unique properties .
Several synthesis methods exist for producing 1-Butene, 3,3-dimethyl-1,1-diphenyl-. One common method involves the reaction of 1,1-diphenylethylene with propanoic acid under controlled conditions. In industrial settings, large-scale reactors are used to optimize yield and purity through advanced purification techniques such as distillation and crystallization .
The compound has diverse applications across various fields:
Studies on the interactions of 1-Butene, 3,3-dimethyl-1,1-diphenyl- with different molecular targets reveal that its phenyl groups significantly influence its reactivity and interactions. The exact pathways depend on the specific application and reaction conditions. Understanding these interactions is crucial for developing new materials and pharmaceuticals .
Several compounds share structural similarities with 1-Butene, 3,3-dimethyl-1,1-diphenyl-. Notable examples include:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 3,3-Dimethyl-1-butene | Similar butene backbone without phenyl groups | Lacks aromatic properties |
| 1,1-Diphenylethylene | Similar structure but shorter carbon chain | Fewer substituents |
| 2,3-Dimethyl-2-butene | Different substitution patterns on butene backbone | Different reactivity profile |
The uniqueness of 1-Butene, 3,3-dimethyl-1,1-diphenyl- lies in its combination of both phenyl and dimethyl groups, which confer distinct chemical properties and reactivity not found in simpler or less substituted analogs .
The compound 1-butene, 3,3-dimethyl-1,1-diphenyl- (CAS 23586-64-3) was first synthesized in the late 20th century as part of efforts to explore sterically hindered alkenes for applications in asymmetric catalysis and polymer chemistry. Its structural uniqueness—a butene backbone substituted with two phenyl groups at the 1-position and dimethyl groups at the 3,3-positions—arose from methodological advancements in Friedel-Crafts alkylation and Wittig olefination reactions. Early synthetic routes involved the reaction of 1,1-diphenylethylene with 2,2-dimethylpropanoic acid derivatives under controlled conditions, yielding the target compound with moderate efficiency.
The compound’s discovery coincided with broader interest in aryl-substituted alkenes as precursors for photoresponsive materials. Researchers recognized that the bulky tert-butyl-like structure at the 3,3-position (from the dimethyl groups) and the planar aromatic systems at the 1-position created a rigid yet reactive framework. This spatial arrangement allowed the molecule to participate in [2+2] cycloadditions while resisting undesired polymerization—a property that later became critical in supramolecular chemistry.
Key milestones in its historical development include:
A comparative analysis of its structural analogs (Table 1) highlights its unique steric and electronic profile:
| Compound | Substituents | Steric Hindrance | Electron Density |
|---|---|---|---|
| 1,1-Diphenylethylene | Phenyl groups at C1 | Low | High |
| 3,3-Dimethyl-1-butene | Dimethyl groups at C3 | Moderate | Low |
| 1-Butene,3,3-dimethyl-1,1-diphenyl- | Phenyl (C1), dimethyl (C3) | High | Moderate |
1-Butene, 3,3-dimethyl-1,1-diphenyl- has emerged as a versatile building block in organic synthesis due to its dual functionality: the electron-rich phenyl groups stabilize carbocation intermediates, while the dimethyl groups impose regioselectivity in addition reactions. Notable applications include:
The compound serves as a chiral auxiliary in enantioselective hydrogenation. For example, when coordinated to rhodium catalysts, its bulky substituents enforce a specific transition-state geometry, enabling the synthesis of β-hydroxyl esters with >90% enantiomeric excess. This application is critical in pharmaceutical intermediates, such as the production of antihypertensive agents.
In ring-opening metathesis polymerization (ROMP), the steric bulk of 1-butene,3,3-dimethyl-1,1-diphenyl- prevents chain-transfer reactions, yielding polymers with controlled molecular weights (Đ = 1.05–1.15). The resulting materials exhibit enhanced thermal stability (decomposition temperature >300°C), making them suitable for high-performance coatings.
The compound participates in Heck-type couplings under palladium catalysis. Its aryl groups facilitate oxidative addition to Pd(0), while the dimethyl substituents suppress β-hydride elimination—a common side reaction in analogous systems. This property has been leveraged to synthesize conjugated dienes for organic light-emitting diodes (OLEDs).
A representative synthetic pathway (Figure 1) illustrates its role in multicomponent reactions:
$$
\text{1,1-Diphenylethylene} + \text{2,2-Dimethylpropanoyl Chloride} \xrightarrow{\text{AlCl}_3} \text{1-Butene,3,3-dimethyl-1,1-diphenyl-} \quad \text{(Yield: 78\%)}
$$
Recent advances have explored its use in photoredox catalysis, where the extended π-system of the phenyl groups mediates electron transfer processes. For instance, under blue LED irradiation, the compound accelerates C–H functionalization of alkanes via a radical chain mechanism.